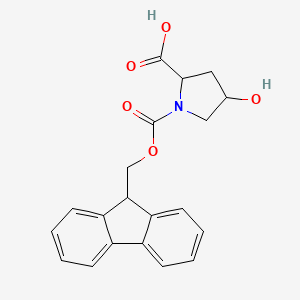

Fmoc-L-Hyp-OH

Descripción

Significance of Modified Amino Acids in Peptide Science

Amino acids are the fundamental building blocks of proteins, the workhorses of biological systems. nih.gov While the 20 proteinogenic amino acids provide a vast array of chemical diversity, the strategic incorporation of modified amino acids into peptide chains offers a powerful tool to enhance or alter their natural properties. abyntek.combachem.com These modifications can range from simple alterations to the amino or carboxyl groups to more complex changes in the side chain. bachem.com

The introduction of non-natural or modified amino acids can confer a range of desirable characteristics to peptides, including:

Enhanced Stability: Modifications can protect peptides from degradation by enzymes, increasing their lifespan and therapeutic potential. bachem.comrsc.org

Improved Bioactivity: Altering the structure of an amino acid can lead to peptides with increased potency or novel biological functions. abyntek.comchemimpex.com

Conformational Control: Specific modifications can induce or stabilize particular secondary structures, such as helices or turns, which are often crucial for biological activity. rsc.org

Novel Functionalities: The incorporation of unique chemical groups can enable new applications, such as the development of peptide-based biomaterials and chemosensors. rsc.org

Peptidomimetics, compounds that mimic the structure and function of natural peptides, heavily rely on modified amino acids to overcome the limitations of their natural counterparts. rsc.orgrsc.org

Overview of N-Fmoc-L-Hydroxyproline as a Key Building Block for Complex Biomolecules

N-Fmoc-L-Hydroxyproline, systematically named (2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, is a derivative of the naturally occurring amino acid L-hydroxyproline. cymitquimica.com The defining feature of this compound is the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the proline ring. chemimpex.comchemimpex.com This Fmoc group is crucial for its application in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. chemimpex.comchemicalbook.com The Fmoc group prevents unwanted reactions at the amino group during the sequential addition of amino acids to a growing peptide chain. bachem.com

The "Hyp" in its name denotes hydroxyproline (B1673980), a key component of collagen, the most abundant protein in animals. researchgate.net The hydroxyl (-OH) group on the proline ring of Fmoc-L-Hyp-OH is of particular importance as it allows for further chemical modifications and plays a critical role in stabilizing the triple-helical structure of collagen. researchgate.net The trans-4-hydroxyproline configuration of this compound imposes specific conformational constraints on the peptide backbone, favoring structures like polyproline helices and collagen-like triple helices.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 88050-17-3 chemimpex.comsigmaaldrich.com |

| Molecular Formula | C20H19NO5 chemimpex.comsigmaaldrich.com |

| Molecular Weight | 353.37 g/mol chemicalbook.comsigmaaldrich.com |

| Appearance | White to light brown solid/powder chemimpex.comchemicalbook.com |

| Melting Point | 186-196 °C chemimpex.com |

| Optical Rotation | [α]20/D −60±2°, c = 1% in methanol (B129727) sigmaaldrich.com |

| Purity | ≥98.0% (HPLC) sigmaaldrich.com |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone chemicalbook.com |

| Storage Temperature | 2-8°C sigmaaldrich.com |

This table was generated using data from multiple sources. chemimpex.comchemicalbook.comsigmaaldrich.com

Evolution of Research Perspectives on N-Fmoc-L-Hydroxyproline Applications

The utility of this compound has expanded significantly since its initial application in peptide synthesis. Initially valued primarily for its role in creating stable, bioactive peptides, its applications have diversified into several cutting-edge fields. chemimpex.com

Collagen Mimetic Peptides: A primary area of research involves the use of this compound in the synthesis of collagen-mimetic peptides. These synthetic peptides mimic the structure and function of natural collagen and are invaluable for studying collagen-protein interactions and for the development of novel biomaterials for tissue engineering. peptide.com The precise incorporation of the hydroxyproline residue is crucial for achieving the characteristic triple-helix conformation of collagen.

Drug Discovery and Development: The ability to create peptides with enhanced stability and specific conformations makes this compound a valuable tool in drug discovery. chemimpex.comchemimpex.com It is used to develop therapeutics targeting a variety of diseases, including those related to collagen. chemimpex.com The incorporation of hydroxyproline can improve the pharmacological properties of cyclic peptides, making them more suitable for therapeutic use.

Materials Science: Researchers are exploring the potential of this compound in materials science. chemimpex.com Its ability to induce stable secondary structures is being harnessed to design biomaterials, such as hydrogels and scaffolds, with specific mechanical properties for applications in tissue engineering and regenerative medicine. chemimpex.comchemimpex.com

Protein Folding Studies: The compound aids researchers in studying the complex processes of protein folding and stability. chemimpex.comchemimpex.com By incorporating this modified amino acid, scientists can gain insights into how specific modifications affect a protein's three-dimensional structure and function. chemimpex.com

The continuous development of new synthetic methodologies and a deeper understanding of the structure-function relationships of peptides containing hydroxyproline are expected to further broaden the applications of this compound in the future.

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H19NO5 |

|---|---|

Peso molecular |

353.4 g/mol |

Nombre IUPAC |

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24) |

Clave InChI |

GOUUPUICWUFXPM-UHFFFAOYSA-N |

SMILES canónico |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations

Solid-Phase Peptide Synthesis (SPPS) Utilizing N-Fmoc-L-Hydroxyproline

The incorporation of N-Fmoc-L-hydroxyproline into synthetic peptides is predominantly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). chemimpex.com This strategy is the most widely used methodology for producing synthetic peptides due to its efficiency and compatibility with a wide range of amino acid derivatives. jmcs.org.mx The core principle of Fmoc-SPPS is the use of an orthogonal protection scheme, where the temporary Nα-amino protecting group (Fmoc) and permanent side-chain protecting groups are removed under different conditions. peptide.combiosynth.com

The synthesis cycle begins with the first amino acid attached to a solid support (resin). The process involves sequential steps:

Nα-Fmoc Deprotection: The base-labile Fmoc group is removed from the resin-bound amino acid or peptide, typically using a solution of 20-40% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). jmcs.org.mxthieme-connect.com This exposes a free amino group for the next coupling step.

Coupling: The incoming N-Fmoc-L-hydroxyproline is activated and coupled to the newly exposed amino group, forming a peptide bond.

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain. biosynth.com

This cycle is repeated until the desired peptide sequence is assembled. peptide.com A critical consideration when incorporating Fmoc-L-Hyp-OH is the presence of the Cγ-hydroxyl group. This functional group can undergo unwanted side reactions, such as acylation, during subsequent coupling steps. thieme-connect.com Therefore, while it is possible to use this compound with its hydroxyl group unprotected, it is common practice to employ a protecting group on the hydroxyl moiety to prevent these side reactions and improve synthesis efficiency. nih.govpeptide.com

Optimization of Coupling Reactions and Reagents for N-Fmoc-L-Hydroxyproline Integration

The successful integration of N-Fmoc-L-hydroxyproline into a peptide chain is highly dependent on the choice of coupling reagents. The secondary amine of the proline ring system makes peptide bond formation inherently more challenging than for other amino acids. This steric hindrance can lead to slower reaction times and incomplete couplings. acs.org

Various coupling reagents have been developed to overcome these challenges by converting the carboxylic acid of the incoming amino acid into a more reactive species. These reagents can be broadly categorized into carbodiimides and phosphonium (B103445) or aminium/uronium salts. bachem.com The choice of reagent and additives can significantly impact coupling efficiency, yield, and the suppression of side reactions like racemization. bachem.com

For challenging couplings, including the incorporation of proline derivatives, aminium/uronium salt-based reagents like HATU, HBTU, and HCTU are frequently employed due to their high reactivity and speed. thieme-connect.comchemrxiv.org In some cases, standard reagents may prove sluggish, necessitating the use of even more potent activators like COMU for sterically hindered derivatives. acs.org

Table 1: Comparison of Common Coupling Reagents in SPPS

| Reagent Class | Example(s) | Activating Additive | Key Characteristics & Applications |

|---|---|---|---|

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Oxyma Pure, HOBt (1-Hydroxybenzotriazole) | Cost-effective; the urea (B33335) byproduct is soluble, facilitating removal. The combination with an additive minimizes racemization. bachem.com |

| Aminium/Uronium Salts | HBTU, HCTU | (Self-contained HOBt/6-Cl-HOBt) | Highly efficient and fast-reacting. Widely used in automated SPPS for standard and challenging couplings. thieme-connect.comchemrxiv.org |

| HATU | (Self-contained HOAt) | Even more reactive than HBTU due to the HOAt moiety; excellent for sterically hindered couplings. bachem.com | |

| COMU | (Self-contained Oxyma) | A third-generation uronium salt with high reactivity and reduced risk of side reactions compared to benzotriazole-based reagents. Effective for difficult couplings where others fail. acs.org |

Microwave-Assisted Synthesis Protocols for N-Fmoc-L-Hydroxyproline Containing Peptides

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful technique to enhance the efficiency of peptide synthesis, particularly for long or "difficult" sequences, which often include those containing proline residues or demonstrating a propensity for aggregation. nih.govluxembourg-bio.com By applying microwave irradiation, the energy is directly and rapidly transferred to the solvent and reagents, leading to a significant acceleration of both the coupling and Fmoc-deprotection steps. luxembourg-bio.com

Table 2: Comparison of Conventional and Microwave-Assisted SPPS

| Parameter | Conventional SPPS (at Room Temperature) | Microwave-Assisted SPPS (MW-SPPS) |

|---|---|---|

| Coupling Time | Typically 30-120 minutes per residue | Typically 5-20 minutes per residue luxembourg-bio.combiotage.co.jp |

| Fmoc-Deprotection Time | Typically 15-30 minutes | Typically 3-5 minutes biotage.co.jp |

| Synthesis of Difficult Sequences | Prone to incomplete reactions and aggregation | Improved purity and higher yields due to increased reaction kinetics nih.gov |

| Overall Synthesis Time | Can take days for long peptides | Significantly reduced, often by a factor of 4 or more luxembourg-bio.com |

Protecting Group Chemistry of the Hydroxyl Moiety in N-Fmoc-L-Hydroxyproline

Development and Application of Orthogonal Protecting Groups

In Fmoc-based SPPS, the concept of orthogonality is fundamental. peptide.com It dictates that the various protecting groups used must be removable under distinct chemical conditions, allowing for selective deprotection at different stages of the synthesis. biosynth.comiris-biotech.de The primary orthogonal pair is the base-labile Nα-Fmoc group and acid-labile side-chain protecting groups. peptide.com

For N-Fmoc-L-hydroxyproline, the side-chain hydroxyl group is a reactive moiety that can interfere with peptide synthesis if left unprotected. thieme-connect.com To prevent undesired acylation of this hydroxyl group during coupling steps, a "permanent" protecting group is often installed. This protecting group must be stable to the basic conditions used for Fmoc removal (e.g., piperidine) but readily cleavable at the end of the synthesis, typically under the acidic conditions used to release the peptide from the resin. peptide.comiris-biotech.de The most common protecting group that fits these criteria for the hydroxyl function of hydroxyproline (B1673980) in Fmoc chemistry is the tert-butyl (tBu) ether. peptide.com Other groups, such as the trityl (Trt) group, are also used and offer different deprotection characteristics. nih.govpeptide.com

Table 3: Common Orthogonal Protecting Groups for the Hydroxyl Moiety of Hyp in Fmoc-SPPS

| Protecting Group | Abbreviation | Deprotection Conditions | Key Features |

|---|---|---|---|

| tert-Butyl | tBu | Strong acid (e.g., >90% TFA) iris-biotech.de | Most common choice; stable to base and mild acid, removed during final cleavage with TFA. peptide.compeptide.com |

| Trityl | Trt | Mild acid (e.g., 1-2% TFA in DCM) | Highly acid-labile; allows for selective deprotection on-resin while other acid-labile groups (like tBu) remain, enabling site-specific modification. nih.govpeptide.com |

| Benzyloxymethyl | Bom | Strong acid (e.g., HF or TFA) | Stable under basic Fmoc deprotection conditions, suitable for long peptide sequences. |

Tert-Butyl (tBu) Protection: Synthesis and Deprotection Strategies

The tert-butyl (tBu) ether is the most frequently used protecting group for the hydroxyl side chain of hydroxyproline in Fmoc/tBu-based SPPS. peptide.com The resulting derivative, Fmoc-L-Hyp(tBu)-OH , is a standard building block for introducing hydroxyproline residues.

Synthesis: The synthesis of Fmoc-L-Hyp(tBu)-OH is not a direct modification of this compound. It generally involves a multi-step process where the hydroxyl group of a suitably N-protected hydroxyproline precursor, such as Boc-Hyp-OMe, is first etherified to form the t-butyl ether. nih.gov Following the successful installation of the tBu group, the temporary N-protecting group (e.g., Boc) is removed, and the free amine is then protected with the Fmoc group, often using a reagent like Fmoc-OSu, to yield the final product. thieme-connect.comnih.gov

Deprotection: The tBu group exemplifies the principle of orthogonal protection in Fmoc-SPPS. It is completely stable to the repeated basic treatments with piperidine required to remove the Nα-Fmoc group during peptide chain elongation. peptide.comiris-biotech.de The removal of the tBu ether is achieved simultaneously with the cleavage of the finished peptide from most standard acid-labile resins (like Wang or Rink amide resins). peptide.com This is accomplished in a single step using a "cleavage cocktail" consisting of a strong acid, most commonly Trifluoroacetic Acid (TFA), mixed with scavengers (e.g., water, triisopropylsilane) to quench reactive cations generated during the process. jmcs.org.mxiris-biotech.de The robust stability of the tBu group against base and its clean removal with strong acid make it an ideal choice for routine peptide synthesis. peptide.com

Benzyl (Bzl) and Benzyloxymethyl (Bom) Protection in Peptide Elongation

Role of Protecting Group Selection in Optimizing Synthesis Efficiency and Peptide Integrity

For instance, the use of an unprotected hydroxyl group can lead to undesired acylation, especially when potent coupling reagents are used or during capping steps with acetic anhydride. thieme-connect.com While the tert-butyl ether is a common protecting group in Fmoc chemistry, its removal requires acidic conditions that might simultaneously cleave the peptide from certain acid-sensitive resins. peptide.comthieme-connect.com This limits its utility when on-resin modification of the hydroxyproline is desired.

The TBDPS group, in contrast, provides a solution to this problem. thieme-connect.comlookchem.com Its selective removal allows for modifications while the peptide remains attached to the solid support. thieme-connect.com Furthermore, the steric bulk of the TBDPS group may help to prevent peptide aggregation on the solid support, a common issue in the synthesis of long or hydrophobic peptides. lookchem.com

Fragment Condensation Strategies Involving N-Fmoc-L-Hydroxyproline Derived Segments

For the synthesis of long peptides, such as collagen models, a stepwise, one-by-one amino acid addition can be inefficient and lead to the accumulation of deletion sequences. thieme-connect.comlookchem.com An alternative and often more efficient approach is fragment condensation, where pre-synthesized peptide segments are coupled together. nih.govresearchgate.net

In the context of collagen-like peptides, which often contain the repeating Pro-Hyp-Gly motif, the use of a trimeric building block like Fmoc-Pro-Hyp-Gly-OH is highly advantageous. thieme-connect.comlookchem.com When the hydroxyl group of the hydroxyproline within this trimer is protected, for instance with a TBDPS group, it prevents side reactions during the fragment coupling steps. thieme-connect.com This strategy has been successfully employed in the on-resin condensation of photoreactive hexapeptide fragments to assemble a 34-amino acid long collagen-like peptide. nih.gov The use of protected fragments ensures higher coupling yields and simplifies the purification of the final product. researchgate.net

Proline Editing: Post-Incorporation Modification of Hydroxyproline Residues

A powerful application of this compound lies in "proline editing," a technique that involves incorporating hydroxyproline into a peptide and then chemically modifying its hydroxyl group post-synthesis. nih.gov This approach allows for the creation of a wide variety of proline analogs with diverse functionalities and stereochemistries within a peptide sequence. nih.gov

Stereospecific Modifications at the γ-Hydroxyl Position of Incorporated Hydroxyproline

The core of proline editing is the stereospecific conversion of the incorporated 4R-hydroxyproline residue. nih.gov After the peptide is fully assembled on the solid support, the protecting group on the hydroxyproline hydroxyl is selectively removed. nih.gov The now-free hydroxyl group can then undergo a variety of chemical transformations, including Mitsunobu reactions, oxidation, reduction, and acylation, to introduce new functionalities with either retained (4R) or inverted (4S) stereochemistry. nih.gov

This method circumvents the often lengthy and complex solution-phase synthesis of individual Fmoc-protected proline analogs. nih.gov By performing the modifications on the resin-bound peptide, the peptide backbone itself acts as a protecting group for the proline's amine and carboxyl groups, streamlining the synthetic process. nih.gov

Synthesis of Aminooxy-Containing Proline Analogues via N-Fmoc-L-cis-Hydroxyproline Derivatives

The versatility of Fmoc-hydroxyproline derivatives extends to the synthesis of non-natural proline analogs, such as those containing an aminooxy functionality. The compound Fmoc-L-cis-Hyp(NHBoc)-OH, also known as Fmoc-4-(Boc-amino)oxy)-proline (2S,4S), serves as a key precursor for introducing an aminooxy group at the 4-position of the proline ring. iris-biotech.de This modification can be valuable for creating peptides with unique structural features or for applications in bioconjugation.

Conformational Analysis and Stereochemical Influences on Peptide Structures

Pyrrolidine (B122466) Ring Pucker Conformations in Hydroxyproline (B1673980) Residues

Characterization of Cγ-endo and Cγ-exo Puckering Preferences

In unsubstituted proline, there is a slight energetic preference for the Cγ-endo conformation, though both puckers are populated at room temperature. wisc.edupnas.org However, the introduction of a substituent at the C4 position, as in hydroxyproline, significantly alters this equilibrium. The stereochemistry of the substituent plays a decisive role in dictating the favored pucker. For instance, (2S,4R)-4-hydroxyproline (Hyp), the naturally occurring diastereomer, preferentially adopts a Cγ-exo pucker. nih.govnih.gov In contrast, the non-natural diastereomer, (2S,4S)-4-hydroxyproline (hyp), favors a Cγ-endo pucker. nih.govnih.gov This preference is largely governed by stereoelectronic effects, specifically the gauche effect. wisc.edu

The Cγ-endo pucker is associated with backbone torsion angles of approximately φ ≈ -75° and ψ ≈ 164°, while the Cγ-exo pucker corresponds to angles of φ ≈ -60° and ψ ≈ 152°. pnas.org These distinct conformational spaces have significant implications for the secondary structures accessible to the peptide. For example, the Cγ-exo pucker of Hyp is crucial for the stability of the collagen triple helix. annualreviews.orgwikipedia.org

Influence of Hydroxyl Group Stereochemistry on Pyrrolidine Ring Conformation

The stereochemistry of the hydroxyl group at the C4 position is a primary determinant of the pyrrolidine ring's conformational preference. In (2S,4R)-4-hydroxyproline (Hyp), the hydroxyl group is in the trans configuration relative to the carboxyl group. This 4R-substituent stabilizes the Cγ-exo pucker due to a stereoelectronic phenomenon known as the gauche effect. wisc.edugoogle.com This effect describes the tendency of a molecule to adopt a conformation with the maximum number of gauche interactions between adjacent polar bonds. wisc.edu

Conversely, in (2S,4S)-4-hydroxyproline (hyp), the hydroxyl group is in the cis configuration. This 4S-substituent favors the Cγ-endo pucker. wisc.edunih.gov The divergent conformational preferences of these two diastereomers highlight the critical role of hydroxyl group stereochemistry in directing peptide backbone conformation. nih.govnih.gov This principle is further exemplified by other 4-substituted prolines; for instance, a 4R-fluoro substituent strongly favors the Cγ-exo pucker, even more so than a hydroxyl group, while a 4S-fluoro substituent promotes the Cγ-endo pucker. wisc.eduresearchgate.net

| Ring Pucker Preference of Proline Derivatives | |

| Derivative | Preferred Pucker |

| Proline (Pro) | Cγ-endo (slight preference) |

| (2S,4R)-4-hydroxyproline (Hyp) | Cγ-exo |

| (2S,4S)-4-hydroxyproline (hyp) | Cγ-endo |

| (2S,4R)-4-fluoroproline (Flp) | Cγ-exo |

| (2S,4S)-4-fluoroproline (flp) | Cγ-endo |

| (2S,4R)-4-methylproline (mep) | Cγ-endo |

| (2S,4S)-4-methylproline (Mep) | Cγ-exo |

Impact on Peptide Bond Isomerization (cis-trans equilibrium)

The peptide bond preceding a proline or hydroxyproline residue (the X-Pro bond) can exist in either a cis or trans conformation. Unlike most other peptide bonds, where the trans form is overwhelmingly favored, the energy difference between the cis and trans isomers of a prolyl peptide bond is small, leading to a significant population of both conformers in solution. researchgate.netnih.gov The conformational state of this bond is a critical switch in many biological processes, and its equilibrium can be influenced by the substitution pattern of the pyrrolidine ring.

Role of Hydroxyproline Configuration on X-Pro Amide Bond Conformation

The stereochemistry at the C4 position of hydroxyproline influences the cis-trans equilibrium of the preceding amide bond. Generally, 4R-substituted prolines, which favor the Cγ-exo pucker, also tend to favor the trans amide bond conformation. sci-hub.se This is particularly true for (2S,4R)-4-hydroxyproline (Hyp). The 4-hydroxyl group increases the trans/cis ratio by about 50% compared to an unsubstituted proline residue. wisc.edu This stabilization of the trans isomer is crucial for the integrity of structures like the collagen triple helix, where all peptide bonds are in the trans conformation. nih.govwisc.edu

In contrast, 4S-substituted prolines, which prefer the Cγ-endo pucker, can show a greater propensity for the cis amide bond. nih.govsci-hub.se For instance, the unnatural diastereomer (2S,4S)-4-hydroxyproline (hyp) is associated with a preference for the cis amide bond and an endo ring pucker. nih.gov

Investigation of Transannular Hydrogen Bonding Effects in 4S-Hydroxyproline Derivatives

In certain contexts, particularly in (2S,4S)-4-hydroxyproline (hyp) derivatives, the formation of a transannular hydrogen bond has been observed. nih.govnih.gov This is an intramolecular hydrogen bond between the 4S-hydroxyl group and the carbonyl oxygen of the prolyl residue itself. nih.gov This interaction can significantly influence the conformational landscape.

Computational and experimental studies have shown that this transannular hydrogen bond in hyp derivatives enforces a Cγ-endo ring pucker but also distorts the main-chain torsion angles that typically accompany this pucker. nih.govnih.gov Interestingly, this same hydrogen bond enhances an n→π* interaction that stabilizes the trans conformation of the preceding peptide bond. nih.govnih.gov This leads to the unusual combination of a Cγ-endo ring pucker and a high trans:cis ratio in these specific cases. nih.govnih.gov The elimination of this hydrogen bond, for example by O-methylation of the hydroxyl group, restores a more typical Cγ-endo pucker and its associated main-chain torsion angles. nih.govnih.gov

| Impact of Hydroxyproline Stereochemistry on Peptide Conformation | ||

| Hydroxyproline Isomer | Preferred Ring Pucker | Effect on Preceding Amide Bond |

| (2S,4R)-Hyp | Cγ-exo | Increases preference for trans isomer |

| (2S,4S)-hyp | Cγ-endo | Can promote cis isomer; transannular H-bond can stabilize trans isomer |

Stereoelectronic Effects and Their Contribution to Conformational Stability

The conformational preferences observed in hydroxyproline and its derivatives are largely governed by stereoelectronic effects, which are interactions involving the alignment of electron orbitals. google.comwisc.edu The primary stereoelectronic interaction at play in 4-substituted prolines is the gauche effect. wisc.edugoogle.com This effect arises from the delocalization of electron density from a bonding orbital (like a C-H bond) into an adjacent antibonding orbital (σ*) of a polar bond (like a C-O or C-F bond). wisc.eduwisc.edu

This interaction is maximized when the polar bonds are in a gauche (60°) orientation relative to each other. For a 4R-substituent like the hydroxyl group in Hyp, this gauche arrangement is achieved in the Cγ-exo pucker, thus stabilizing this conformation. wisc.edugoogle.com For a 4S-substituent, the Cγ-endo pucker is favored for the same reason. wisc.edu The strength of this effect is proportional to the electronegativity of the substituent, which is why a 4R-fluoro group imparts even greater stability to the Cγ-exo pucker than a 4R-hydroxyl group. wisc.eduacs.org These stereoelectronic effects preorganize the peptide backbone into specific conformations, reducing the entropic cost of folding into ordered structures like the collagen triple helix and thereby enhancing their stability. wisc.eduraineslab.comwisc.edu

Advanced Spectroscopic and Structural Elucidation Techniques

The precise three-dimensional structure of peptides is fundamental to their biological function. For peptides incorporating N-Fmoc-L-hydroxyproline (Fmoc-L-Hyp-OH), a range of sophisticated analytical techniques are employed to unravel the conformational intricacies introduced by this modified amino acid. These methods provide detailed insights into stereochemistry, secondary structure, and atomic-level architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomer Differentiation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying the structure and dynamics of molecules in solution. For this compound and its derivatives, NMR is instrumental in elucidating key conformational features.

One- and two-dimensional NMR techniques are used to assign the proton (¹H) and carbon (¹³C) resonances of the molecule. Studies on this compound have revealed the presence of two distinct conformers in solution. researchgate.net This phenomenon arises from the hindered rotation around the tertiary urethane (B1682113) (Fmoc-N) bond, which has partial double-bond character, leading to a slow interconversion between cis and trans isomers on the NMR timescale. researchgate.net A study of trans-4-hydroxy-N-9-fluorenylmethoxycarbonyl-L-proline reported a 56:44 mixture of these two conformers. researchgate.net

In the context of peptides, NMR is crucial for determining the conformation of the polypeptide backbone. For peptides containing hydroxyproline, Nuclear Overhauser Effect (NOE) data, which provides information about through-space proximity of protons, can confirm the presence of extended structures, such as the polyproline II (PPII) helix. uzh.ch The observation of strong Hα(i)-Hδ(i+1) NOEs and weak or absent HN(i)-Hδ(i+1) NOEs for Xaa-Hyp sequences is a characteristic signature of such extended conformations. uzh.ch

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Peptides Containing N-Fmoc-L-Hydroxyproline

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing valuable information about the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgcreative-proteomics.com The incorporation of hydroxyproline, often protected with an Fmoc group during synthesis, significantly influences the secondary structure, and CD is a primary tool for monitoring these effects. nih.gov

Peptides rich in proline and hydroxyproline are known to adopt a specific helical structure known as a polyproline II (PPII) helix. This structure is distinct from α-helices and β-sheets and produces a characteristic CD spectrum. The PPII conformation typically shows a strong positive peak around 220-225 nm and a large negative band between 190-200 nm. nih.govnih.gov For example, a study of the peptide Ac-(Gly-3(S)Hyp-4(R)Hyp)10-NH2 at 4°C showed a distinct positive peak at 225 nm, indicative of a PPII-like secondary structure. nih.gov

The Fmoc group itself is chromophoric and contributes to the CD spectrum, particularly in the region below 240 nm. researchgate.net However, the dominant spectral features related to the peptide backbone conformation can still be discerned. The presence of the Fmoc group is often a remnant of the solid-phase peptide synthesis process, and its influence must be considered during spectral analysis. ejbiotechnology.info In some cases, the CD spectrum of an Fmoc-peptide conjugate can show features associated with β-sheet structures, such as a minimum around 220 nm, driven by π-stacking interactions of the fluorenyl groups. researchgate.net

CD is also used to monitor conformational transitions. For instance, it can demonstrate the change from a random coil or other secondary structure to a stable collagen-like triple helix, a process in which hydroxyproline plays a critical stabilizing role. nih.gov

X-ray Crystallography of N-Fmoc-L-Hydroxyproline Derivatives and Hydroxyproline-Containing Peptides

X-ray crystallography provides definitive, high-resolution data on the three-dimensional structure of molecules in their crystalline state. This technique has been applied to Fmoc-hydroxyproline derivatives and larger peptides containing hydroxyproline, offering precise measurements of bond lengths, bond angles, and torsion angles that define the molecular conformation.

The crystal structure of a closely related derivative, Fmoc-4S-(4-iodophenyl) hydroxyproline, reveals detailed conformational information. rsc.org In this structure, the molecule adopts an endo proline ring pucker and an extended conformation characterized by main chain torsion angles of (φ, ψ) = (−83.1°, +174.0°). rsc.org Notably, the urethane bond (Fmoc-proline) was found in a cis conformation (ω = +8.6°), a less common but significant conformation for proline residues that can induce turns in a peptide chain. rsc.orgresearchgate.net

The data derived from these crystal structures provide an invaluable static picture that complements the dynamic solution-state information obtained from NMR and CD spectroscopy.

| Compound/Peptide | Method | Key Structural Findings | Torsion Angles (φ, ψ, ω) | Reference |

| Fmoc-4S-(4-iodophenyl) hydroxyproline | X-ray Crystallography | cis Fmoc-proline bond, endo ring pucker, extended conformation | φ=-83.1°, ψ=+174.0°, ω=+8.6° | rsc.org |

| Boc-4S-(4-iodophenyl) hydroxyproline | X-ray Crystallography | cis Boc-proline bond, endo ring pucker, β-turn conformation | φ=-76.5°, ψ=+1.4°, ω=+1.4° | rsc.org |

| H-(Gly-Pro-4(R)Hyp)₃-(Gly-3(S)Hyp-4(R)Hyp)₂-(Gly-Pro-4(R)Hyp)₄-OH | X-ray Crystallography | Standard 7/2 collagen triple helix; 3(S)Hyp residues have Cγ-endo pucker | Not specified | researchgate.netrcsb.org |

| Fmoc-Gly-Pro-Hyp | X-ray Crystallography | Both Pro and Hyp residues adopt an up-puckering (Cγ-exo) conformation | Not specified | nih.gov |

Computational Chemistry and Molecular Modeling Studies

Computational methods are essential for complementing experimental data, providing insights into the conformational preferences and energetic landscapes of complex molecules like this compound and the peptides it forms.

Density Functional Theory (DFT) Calculations for Conformational Preferences of Hydroxyproline Systems

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and energetics of molecules. It is widely applied to study the conformational preferences of proline and its derivatives.

DFT calculations on model systems, such as N-acetyl-hydroxyproline methyl esters, are used to explore the relative stabilities of different ring puckers (endo vs. exo) and amide bond isomers (cis vs. trans). nih.govacs.org For the 4S diastereomer of hydroxyproline (hyp), DFT calculations revealed that a conformation featuring a transannular hydrogen bond between the 4S-hydroxyl group and the ester carbonyl group is particularly stable in the gas phase, being more than 3 kcal/mol more stable than any non-hydrogen-bonded conformation. nih.gov These calculations highlight how stereoelectronic effects and intramolecular interactions dictate the conformational landscape. nih.gov

Such computational studies can predict how substitutions on the proline ring will affect the backbone dihedral angles. nih.gov For instance, DFT calculations have been used to show that fluorination at the C3 position of hydroxyproline can invert the natural ring pucker preference from C4-exo to C4-endo. acs.org These theoretical predictions often show excellent agreement with experimental data from NMR and X-ray crystallography, validating the computational models. acs.org

| Model Compound | Computational Method | Key Findings | Reference |

| Ac-hyp-OMe (4S-Hyp) | DFT: B3LYP/6-311+G(2d,p) | The lowest energy conformation has a Cγ-endo ring pucker and a transannular hydrogen bond. This conformation is >3 kcal/mol more stable than non-H-bonded forms in the gas phase. | nih.gov |

| F-Hyps (Fluoro-hydroxyprolines) | DFT: MN15-L/aug-cc-pVTZ(-F) | Fluorination at C3 inverts the natural C4-exo pucker preference of Hyp to C4-endo. | acs.org |

| Hydroxyproline Isomers | Quantum-chemical calculations | Investigated the origin of spectral differences observed in IRMPD spectroscopy, linking them to specific conformations. | ru.nlacs.org |

Simulation of Hydroxyproline Influence on Peptide Backbone Torsion Angles and Overall Conformation

Simulations of collagen-mimetic peptides (CMPs) like (Pro-Hyp-Gly)₁₂ provide insight into how hydroxyproline affects the peptide backbone. researchgate.net To build these models, initial configurations are often generated with backbone dihedral angles set to values known to reproduce the native triple helix structure (e.g., φ ≈ -75°, ψ ≈ 153°-168° for proline and hydroxyproline). nih.gov

Energy landscape simulations presented as Ramachandran plots show that incorporating hydroxyproline significantly increases the number of accessible conformational structures compared to peptides containing only proline. researchgate.net For a (POG)₁₂ peptide, 64 accessible structures were found, with the backbone dihedral angles for hydroxyproline splitting into two distinct populations depending on the ring pucker conformation (endo or exo). researchgate.net These simulations demonstrate that the local conformation of the hydroxyproline ring directly influences the flexibility and conformational possibilities of the entire peptide backbone. researchgate.net This computational work helps to explain the unique structural role of hydroxyproline in stabilizing complex protein architectures like the collagen triple helix. pku.edu.cn

Applications in Biomolecular Mimicry and Functional Materials

Collagen Mimetic Peptides (CMPs) and Triple Helix Stabilization

Collagen, the most abundant protein in mammals, is characterized by its unique triple helix structure, formed from repeating Gly-Xaa-Yaa amino acid sequences. In this sequence, the Xaa and Yaa positions are often occupied by proline and 4-hydroxyproline (B1632879) (Hyp), respectively. wikipedia.orgwikipedia.org The incorporation of L-hydroxyproline is critical for the stability of this triple-helical structure. wikipedia.orghealthyhey.com

Design and Synthesis of Gly-Xaa-Hyp Repeat Motifs for Collagen Mimics

The synthesis of collagen mimetic peptides (CMPs) with the repeating Gly-Xaa-Hyp motif is a key strategy for studying collagen's properties and developing new biomaterials. mdpi.com Fmoc-L-Hyp-OH is an essential building block in solid-phase peptide synthesis (SPPS), the primary method for creating these synthetic peptides. researchgate.net SPPS allows for the precise, stepwise addition of amino acids, enabling researchers to create CMPs with specific sequences and modifications. researchgate.netacs.org

The Fmoc protecting group on the nitrogen atom of hydroxyproline (B1673980) enhances its stability during the synthesis process and facilitates its incorporation into the growing peptide chain. The use of building blocks like Fmoc-Pro-Hyp(TBDPS)-Gly-OH, where the hydroxyl group of hydroxyproline is protected with a silyl (B83357) ether, can prevent side reactions and simplify the purification of the final CMP. researchgate.net This level of control is crucial for designing CMPs that can self-assemble into stable triple helices, a property that is often dependent on the length of the peptide chain. mdpi.com For instance, peptides with repeating (Gly-Pro-Hyp)n sequences, where n is greater than 6, can form stable triple helices without the need for artificial cross-links. mdpi.com

Role of L-Hydroxyproline in Enhancing Collagen Triple-Helical Stability

The presence of L-hydroxyproline in the Yaa position of the Gly-Xaa-Yaa triad (B1167595) significantly increases the thermal stability of the collagen triple helix. wikipedia.orgwikipedia.orgnih.gov The melting temperature (Tm) of a collagenous triple helix is directly proportional to its 4-Hyp content. nih.gov For example, while (Gly-Pro-Pro)10 has a melting temperature of about 27°C, the corresponding (Gly-Pro-Hyp)10 melts at a much higher temperature of 68°C. mdpi.com

This stabilizing effect was initially thought to be due to a network of water molecules forming hydrogen bonds with the hydroxyl groups of hydroxyproline. wikipedia.org However, it is now understood that the stability is primarily due to stereoelectronic effects. wikipedia.org The electronegative hydroxyl group of hydroxyproline influences the puckering of the proline ring, preorganizing the peptide backbone into a conformation that favors the formation of the triple helix. nih.gov This reduces the entropic penalty associated with folding. wisc.edu

Investigation of Interstrand Hydrogen Bonding Networks and Bridging Water Molecules in CMPs

The collagen triple helix is held together by a network of hydrogen bonds. wikipedia.org The primary hydrogen bond donors are the amide protons of the glycine (B1666218) residues, which form bonds with the carbonyl groups of residues on the adjacent chains. wikipedia.org

Modulation of Collagen Stability with Fluoro- and Methoxyproline Analogues Derived from Hydroxyproline

To further understand the stabilizing role of hydroxyproline, researchers have synthesized CMPs with analogues such as fluoroproline and methoxyproline. The replacement of the hydroxyl group with a fluorine atom, which is highly electronegative but a poor hydrogen bond participant, has provided significant insights. nih.gov

Studies have shown that incorporating (2S,4R)-4-fluoroproline (Flp) in the Yaa position can increase the stability of the collagen triple helix, supporting the hypothesis that stereoelectronic effects, rather than hydrogen bonding, are the primary source of stabilization. wisc.edugoogle.com However, the effect of fluoroproline can vary depending on its position and stereochemistry. wisc.edunih.gov For example, placing (2S,4S)-4-fluoroproline (flp) in the Yaa position is destabilizing. wisc.edu

O-methylation of hydroxyproline to form 4-methoxyproline (Mop) offers another way to probe these effects. nih.gov Methoxy and hydroxyl groups have similar electron-withdrawing and hyperconjugative properties, but O-methylation can alter hydration. nih.gov Peptides containing Mop have been shown to form stable triple helices, demonstrating that modifications to the hydroxyl group can be used to fine-tune the stability of CMPs. nih.gov

| Amino Acid Analogue | Position in (Xaa-Yaa-Gly)n | Effect on Triple Helix Stability | Reference |

| (2S,4R)-4-Fluoroproline (Flp) | Yaa | Increased Stability | wisc.edugoogle.com |

| (2S,4S)-4-Fluoroproline (flp) | Yaa | Decreased Stability | wisc.edu |

| (2S,4S)-4-Fluoroproline (flp) | Xaa | Increased Stability | wisc.edu |

| 4-Methoxyproline (Mop) | Yaa | Forms Stable Helix | nih.gov |

| 3(S)-Hydroxyproline (3-Hyp) | Xaa | Small Destabilization | wisc.edu |

Self-Assembly Properties and Supramolecular Organization of Collagen Mimetic Peptides

A key goal in CMP research is to replicate the hierarchical self-assembly of natural collagen, from individual peptide chains to triple helices, and then to larger structures like nanofibers and hydrogels. nih.gov The design of CMPs that can spontaneously assemble into these higher-order structures is crucial for creating functional biomaterials. researchgate.net

The self-assembly of CMPs is influenced by several factors, including the peptide chain length, concentration, and environmental conditions such as pH and salt concentration. Longer CMPs generally form more stable triple helices. Researchers have developed various strategies to promote the self-assembly of shorter CMPs, including the use of amphiphilic interactions, π-π stacking, metal ion coordination, and electrostatic interactions. researchgate.net For example, attaching a hydrophobic tail to a CMP can induce self-assembly into nanofibers. acs.org Another approach involves designing peptides with "sticky ends" that promote the end-to-end assembly of triple helices into longer fibrils. nih.govacs.org

Development of Bioactive Peptides and Advanced Biomaterials

The ability to synthesize well-defined CMPs using this compound has opened the door to the development of a wide range of bioactive peptides and advanced biomaterials. researchgate.net These synthetic materials offer several advantages over natural collagen, including a reduced risk of immune response and the ability to be precisely tailored for specific applications. researchgate.net

N-Fmoc-L-Hydroxyproline as a Component in Novel Peptide Therapeutics

This compound is a key ingredient in the synthesis of advanced peptide-based therapeutics. The inclusion of the hydroxyproline residue can significantly enhance the stability and bioactivity of synthetic peptides. The rigid structure of the proline ring, combined with the hydrogen-bonding capacity of the hydroxyl group, helps to enforce specific secondary structures, such as polyproline II helices, which are crucial for biological recognition and activity. mdpi.com This conformational constraint is vital in designing peptides that can effectively mimic the binding epitopes of natural proteins.

Research has indicated the utility of this compound in the development of peptides for various therapeutic areas, including oncology and virology. chemimpex.comnetascientific.com By modifying peptide sequences with hydroxyproline, researchers can create analogues with increased resistance to proteolytic degradation, a critical property for improving the in vivo half-life of peptide drugs. The hydroxyl group also serves as a chemical handle for introducing other functional groups or for conjugation to delivery vehicles, further expanding the therapeutic potential. nih.gov

Incorporation into Cyclic Peptides for Enhanced Bioactivity and Conformational Stability

The incorporation of this compound is a widely used strategy in the synthesis of cyclic peptides to enhance their therapeutic properties. chemimpex.comnetascientific.com Cyclization is a common tactic to improve the metabolic stability and binding affinity of peptides by reducing their conformational flexibility. Hydroxyproline plays a crucial role in this context; its constrained ring structure pre-organizes the peptide backbone for cyclization and helps to stabilize the final cyclic conformation. wikipedia.org This leads to peptides with a more defined three-dimensional structure, which is often essential for potent and selective interaction with biological targets like receptors or enzymes. chemimpex.comnetascientific.com

Studies have demonstrated that cyclic peptides containing hydroxyproline exhibit increased resistance to breakdown by proteases compared to their linear counterparts. The configuration of the hydroxyl group is also a key determinant of the peptide's final conformation. For example, cyclic hexapeptides containing the natural (4R)-hydroxyproline were found to adopt a conformation suitable for binding anions, whereas those with the non-natural (4S) configuration showed a different conformational equilibrium, making them less preorganized for binding. pnas.org This highlights the precise structural control that this compound offers in designing conformationally stable and bioactive cyclic peptides.

Utility in Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)

In the rapidly advancing fields of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), hydroxyproline derivatives serve as critical components, often as part of the linker that connects the different functional parts of these complex molecules. medchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.govexplorationpub.com ADCs, on the other hand, use an antibody to deliver a cytotoxic drug specifically to cancer cells. fujifilm.com

The hydroxyproline scaffold is integral to the design of ligands that bind to the von Hippel-Lindau (VHL) E3 ligase, a popular choice for PROTAC development. nih.gov The hydroxyl group of hydroxyproline is essential for binding to VHL. nih.govnih.gov This crucial interaction is exploited in PROTAC design, where the rest of the molecule, including the linker and the target-binding ligand, is built upon this hydroxyproline core. nih.gov

Furthermore, protected forms of hydroxyproline, such as Fmoc-Hyp(Bom)-OH, are explicitly described as non-cleavable alkyl chain-based linkers for the synthesis of both ADCs and PROTACs. medchemexpress.comfujifilm.comglpbio.com The hydroxyl group provides a convenient attachment point for the linker, which can be designed to be cleaved intracellularly, releasing the active PROTAC or drug payload. nih.gov This strategy was demonstrated in the development of a Degrader-Antibody Conjugate (DAC) where a VHL-linked degrader was attached to an antibody via a linker connected to the hydroxyproline fragment. technologynetworks.com

| Application | Role of Hydroxyproline Derivative | Example Compound |

| PROTACs | Core motif for VHL E3 ligase binding; Linker component | Fmoc-Hyp(Bom)-OH medchemexpress.comglpbio.com |

| ADCs | Non-cleavable linker component | Fmoc-Hyp(Bom)-OH fujifilm.com |

| DACs | Attachment point for linker to degrader moiety | Hydroxyproline-containing VHL ligand technologynetworks.com |

Bioconjugation Strategies Involving N-Fmoc-L-Hydroxyproline Derivatives

The hydroxyl group of hydroxyproline provides a versatile handle for various bioconjugation strategies, allowing for the site-specific modification of peptides. The "proline editing" technique exemplifies this, where a peptide is first synthesized using Fmoc-Hyp-OH, and the hydroxyl group is subsequently modified on the solid phase to introduce a wide array of functionalities. nih.gov This method allows for the stereospecific conversion of the 4R-hydroxyproline into derivatives with diverse chemical properties, including reactive handles for bioorthogonal conjugation reactions like azide-alkyne cycloadditions (click chemistry), oxime ligations, and Suzuki reactions. nih.govrsc.org

For instance, researchers have developed methods to convert the hydroxyproline within a peptide into an azido-proline, which can then be selectively reacted with an alkyne-containing molecule. nih.gov This strategy is highly valuable for assembling complex biomolecular constructs, such as peptide-drug conjugates or labeled peptides for diagnostic purposes. iris-biotech.de The ability to introduce functional groups with such precision and stereochemical control, starting from the readily available this compound, is a significant advantage in peptide chemistry and drug design. nih.gov

Design and Synthesis of Hydrogel Forming Peptides via Supramolecular Co-Assembly Principles

This compound is a key building block in the design of peptide-based hydrogels, which are water-swollen networks with applications in tissue engineering and drug delivery. nih.gov The design of these materials is often inspired by collagen, the most abundant protein in mammals, which features a repeating Gly-Pro-Hyp sequence. nih.govub.edu This sequence promotes the formation of a stable polyproline II triple helix. mdpi.com

Researchers have demonstrated that short, Fmoc-protected peptides containing the Gly-Pro-Hyp motif can be used to create functional hydrogels through supramolecular co-assembly. nih.govacs.org While a simple tripeptide like Fmoc-Gly-Pro-Hyp may not form a hydrogel on its own, it can be co-assembled with a known hydrogelator, such as Fmoc-Phe-Phe. nih.govacs.org This co-assembly results in a hybrid hydrogel with improved mechanical properties and a structure that incorporates the collagen-like polyproline II conformation. nih.gov The Fmoc group plays a crucial role in driving the self-assembly process through π-π stacking interactions, while the Gly-Pro-Hyp sequence imparts the desired biomimetic structural features to the resulting nanofibers. nih.govacs.org This approach allows for the creation of hydrogels that combine the rigidity of the hydrogelator with the biofunctional characteristics of the collagen-mimetic peptide. acs.org

Chemical Synthesis of Post-Translationally Modified Peptides, Including Glycopeptides, Utilizing Hydroxyproline Building Blocks

This compound is fundamental to the chemical synthesis of peptides bearing post-translational modifications (PTMs), particularly O-glycosylation on the hydroxyproline residue. oup.comacs.org Such modifications are common in nature, especially in plant peptide hormones, and are critical for their biological function. oup.comchemrxiv.org However, synthesizing these glycopeptides is challenging due to the difficulty in forming stereochemically pure glycosidic bonds. oup.com

Recent advances have enabled the total synthesis of complex glycopeptides, such as the plant hormone PSY1 and the CLV3 peptide, which contain arabinosylated hydroxyproline. oup.comacs.org The strategy involves the preparation of Fmoc-protected hydroxyproline building blocks that are already decorated with the desired sugar chains (e.g., mono-, di-, or tri-arabinosides). acs.orgchemrxiv.org These pre-glycosylated Fmoc-Hyp(arabinoside)-OH monomers are then incorporated into the peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS). acs.orgnih.gov The synthesis of these building blocks often requires sophisticated stereoselective glycosylation techniques, such as intramolecular aglycon delivery, to ensure the correct β-1,2-linkage of the arabinose units. oup.comacs.org This powerful approach provides access to homogeneous, post-translationally modified peptides, enabling detailed studies of how glycosylation impacts peptide structure and function. oup.com

Emerging Research Directions and Analytical Advancements

Engineering of Unnatural Amino Acid Libraries from Hydroxyproline (B1673980) Scaffolds

The inherent stereochemistry and functional handle of the hydroxyl group in hydroxyproline make it an exceptional starting point for the synthesis of unnatural amino acids (UAAs). qyaobio.comnih.gov Researchers are leveraging Fmoc-L-Hyp-OH and its derivatives to construct diverse libraries of novel amino acids with unique side chains and conformational properties. These libraries are invaluable for drug discovery, protein engineering, and materials science. nih.govbachem.com

One prominent strategy involves the modification of the hydroxyl group. For instance, the Mitsunobu reaction allows for the introduction of a wide array of functionalities, including aryl ethers, which can be further modified through cross-coupling reactions like the Suzuki and Sonogashira reactions. rsc.org This approach has been used to synthesize iodophenyl ethers of hydroxyproline, which serve as versatile intermediates for creating amino acids with tailored electronic and steric properties. rsc.org

Another approach focuses on modifying the pyrrolidine (B122466) ring itself. Oxidation of substituted proline derivatives can yield intermediates with highly versatile functional groups, which can then be converted into a variety of UAAs. qyaobio.comnih.gov These methods provide access to a vast chemical space, enabling the exploration of structure-activity relationships in peptides and other bioactive molecules. The use of Fmoc protection is critical in these synthetic routes, as it allows for the seamless integration of these novel building blocks into solid-phase peptide synthesis (SPPS). chemimpex.com

The generation of these UAA libraries from hydroxyproline scaffolds allows for the introduction of bioorthogonal functional groups, such as azides and alkynes, which can be used for specific labeling and conjugation of peptides and proteins. nih.gov This has significant implications for the development of targeted therapeutics and diagnostic agents.

Development of Spin-Labeled Hydroxyproline Analogs for Electron Paramagnetic Resonance (EPR) and Dynamic Nuclear Polarization (DNP)-Enhanced NMR Spectroscopy

The study of the structure and dynamics of biomolecules is crucial for understanding their function. Electron Paramagnetic Resonance (EPR) and Dynamic Nuclear Polarization (DNP)-enhanced Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for these investigations, but they often require the site-specific introduction of a spin label. nih.govmdpi.comresearchgate.net this compound serves as a valuable scaffold for the creation of spin-labeled amino acid analogs for these advanced spectroscopic methods.

A common strategy involves attaching a nitroxide spin label, such as PROXYL, to the hydroxyl group of hydroxyproline. nih.govresearchgate.net This creates a spin-labeled building block that can be directly incorporated into a peptide sequence during SPPS. nih.govfu-berlin.de This method offers greater versatility compared to post-synthetic labeling, as it allows for the precise placement of the spin label at any desired position within the peptide chain. nih.gov

These spin-labeled hydroxyproline analogs have been successfully used to study the folding and dynamics of collagen mimetic peptides. researchgate.net DNP-enhanced solid-state NMR experiments using these building blocks have shown significant signal enhancements, enabling the detailed characterization of peptide structure and interactions. nih.govfu-berlin.de For example, DNP NMR has been used to reveal novel hydrogen-bonding networks and the presence of post-translationally modified hydroxyproline in wild spider silks. rsc.org Furthermore, these techniques have provided direct evidence of interactions between hydroxyproline and glycosaminoglycans in native cartilage. researchgate.net

The development of these spin-labeled analogs is not limited to monoradicals. Biradicals based on PROXYL-containing hydroxyproline building blocks have also been synthesized and shown to be efficient polarization agents for DNP-enhanced solid-state NMR in biotolerant media. fu-berlin.de These advancements are paving the way for more detailed in-situ structural studies of complex biological systems.

Fundamental Investigations into Proline Hydroxylation and its Impact on Protein Conformation Beyond Collagen

While the role of hydroxyproline in stabilizing the collagen triple helix is well-established, its significance in proteins other than collagen is an active area of research. wikipedia.orgcreative-proteomics.com Proline hydroxylation is a key post-translational modification that can influence protein structure, stability, and function in a variety of biological contexts. creative-proteomics.comresearchgate.net

Studies have shown that hydroxyproline is present in proteins such as elastin (B1584352) and argonaute 2, which contain collagen-like domains. wikipedia.org In elastin, the presence of hydroxyproline can alter the self-assembly of elastin-like polypeptides and their susceptibility to enzymatic degradation, suggesting a role in the formation and properties of elastic fibers. researchgate.net

Beyond structural proteins, proline hydroxylation plays a critical role in cellular signaling pathways. A well-known example is the regulation of the Hypoxia-inducible factor (HIF) alpha subunit. wikipedia.org Under normal oxygen levels, prolyl hydroxylases modify a specific proline residue in HIF-1 alpha, targeting it for degradation. wikipedia.orgoncotarget.com This oxygen-sensing mechanism is crucial for cellular adaptation to hypoxia and has implications for cancer biology. oncotarget.com

Recent large-scale proteomic studies have identified hundreds of proline hydroxylation sites on a diverse range of proteins, many of which were previously unknown. oncotarget.com These findings suggest that proline hydroxylation is a widespread post-translational modification with a broad impact on cellular processes, including transcriptional activation and DNA damage response. oncotarget.com Understanding the functional consequences of proline hydroxylation in these non-collagenous proteins is a key area of ongoing investigation.

Advanced Analytical Techniques for Comprehensive Characterization of N-Fmoc-L-Hydroxyproline Derivatives in Complex Biological and Material Systems

The increasing use of this compound and its derivatives in various scientific fields necessitates the development of advanced analytical techniques for their precise characterization. These methods are crucial for verifying the identity and purity of synthetic peptides, as well as for studying their behavior in complex biological and material systems.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the analysis of Fmoc-protected amino acids and peptides. lcms.czinnovareacademics.in Reversed-phase HPLC, often coupled with fluorescence detection, is commonly used for the separation and quantification of these compounds. lcms.czjasco-global.com The Fmoc group itself can be detected by its fluorescence, or derivatization with reagents like o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) can be employed to enhance sensitivity for both primary and secondary amino acids, including hydroxyproline. lcms.czinnovareacademics.injasco-global.com

Mass spectrometry (MS) is another indispensable technique for the characterization of N-Fmoc-L-hydroxyproline derivatives. researchgate.netnih.gov Gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of derivatized hydroxyproline in various matrices. researchgate.net For larger peptides and proteins, matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS and liquid chromatography-mass spectrometry (LC-MS/MS) are routinely used to confirm molecular weight and sequence. nih.govnih.gov These techniques are also critical for identifying and localizing post-translational modifications, including proline hydroxylation. nih.govmdpi.com

The combination of chromatographic separation with mass spectrometric detection provides a powerful platform for the comprehensive analysis of complex mixtures containing N-Fmoc-L-hydroxyproline derivatives. These advanced analytical workflows are essential for quality control in peptide synthesis and for advancing our understanding of the roles of these important molecules in biological and material systems.

Interactive Data Tables

Table 1: Analytical Techniques for this compound Derivatives

| Analytical Technique | Abbreviation | Common Application | Key Feature |

| High-Performance Liquid Chromatography | HPLC | Separation and quantification of peptides | High resolution and sensitivity |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of derivatized amino acids | High sensitivity for volatile compounds |

| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry | MALDI-TOF MS | Molecular weight determination of large molecules | Soft ionization technique preserves molecular integrity |

| Liquid Chromatography-Mass Spectrometry | LC-MS/MS | Peptide sequencing and PTM analysis | Combines separation with structural information |

| Electron Paramagnetic Resonance | EPR | Studying dynamics of spin-labeled molecules | Provides information on molecular motion and environment |

| Dynamic Nuclear Polarization-Enhanced Nuclear Magnetic Resonance | DNP-NMR | High-resolution structural analysis of solids | Significant signal enhancement for insensitive nuclei |

Q & A

Q. Methodological

- HPLC : Use C18 columns with UV detection at 265 nm (Fmoc absorbance) to assess purity (>98%) and resolve diastereomers .

- Mass Spectrometry (MS) : Confirm molecular weight (C₂₀H₁₉NO₅, MW 353.37) via ESI-MS or MALDI-TOF .

- NMR : ¹H/¹³C NMR in DMSO-d₆ verifies Fmoc deprotection and hydroxyl group integrity .

How to mitigate racemization during this compound incorporation into peptides?

Advanced

Racemization occurs during basic deprotection (piperidine/DMF). Mitigate by:

- Limiting deprotection time to ≤20 min.

- Using additives like Oxyma Pure® to suppress base-induced side reactions .

- Monitoring via CD or chiral HPLC post-synthesis .

What solvent systems optimize this compound solubility for in vivo applications?

Methodological

For in vitro use, dissolve in 1% acetic acid (≥10 mM). For in vivo (e.g., rodent studies), prepare stock solutions in PBS (pH 7.4) with <1% DMSO to avoid toxicity . Note: Hyp’s hydroxyl group may require co-solvents (e.g., PEG-400) for hydrophobic peptide sequences .

How to design experiments studying this compound’s role in hydrogel formation?

Q. Advanced

- pH-Dependent Gelation : Adjust final pH to 7–8 using NaOH to trigger self-assembly via Fmoc stacking and hydrogen bonding .

- Mechanical Testing : Use rheometry to measure storage (G’) and loss (G’’) moduli. Hyp-containing hydrogels typically exhibit G’ > 1 kPa .

- Imaging : TEM or AFM visualizes fibrillar networks (diameter ~10–20 nm) .

Why do this compound-based hydrogels exhibit batch-to-batch variability in mechanical properties?

Advanced

Variability arises from:

- Residual TFA from purification altering pH .

- Trace metal ions (e.g., Fe³⁺) catalyzing oxidative degradation of Hyp .

Standardize protocols by pre-treating solvents with Chelex® resin and using lyophilized peptide stocks .

How to computationally model this compound interactions in peptide-drug conjugates?

Advanced

Use molecular docking (AutoDock Vina) to predict Hyp’s hydroxyl group interactions with target proteins (e.g., collagen-binding integrins). Pair with MD simulations (GROMACS) to assess stability over 100-ns trajectories, focusing on hydrogen-bond lifetimes and solvent accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.